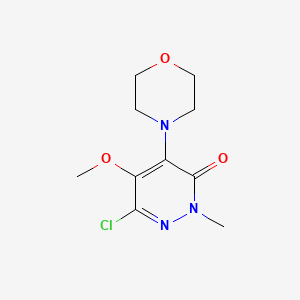
5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of indole and oxadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(5-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,2,4-oxadiazole
Uniqueness
5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the specific combination of the indole and oxadiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
226554-47-8 |
|---|---|
Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-(5-methyl-3-phenyl-1H-indol-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H13N3OS/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16-19-20-17(22)21-16/h2-9,18H,1H3,(H,20,22) |
InChI Key |
ZKCKIRFADCQYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C4=NNC(=S)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


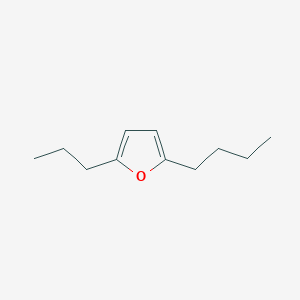
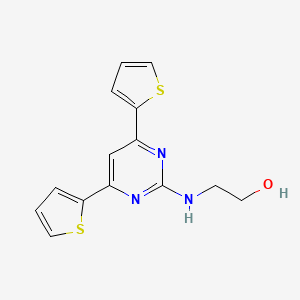
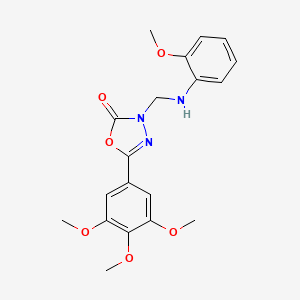
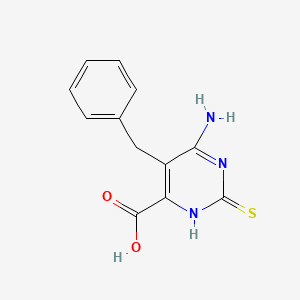

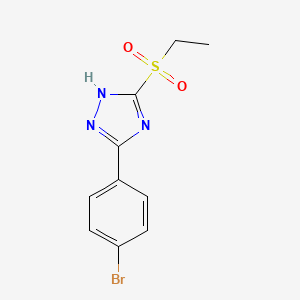


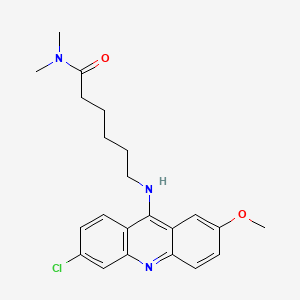

![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)
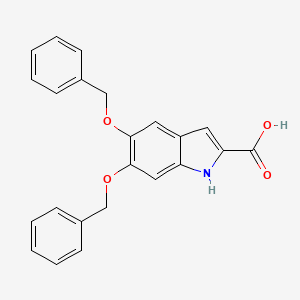
![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)
